[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine

Bioisostere Physicochemical profiling Solubility enhancement

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine (CAS 1705263-90-6; molecular formula C6H9F3N2, MW 166.14 g/mol for the free base) is a bicyclo[1.1.1]pentane (BCP) derivative bearing a bridgehead hydrazine (-NHNH2) group and a 3-CF3 substituent, commercially supplied predominantly as the dihydrochloride salt (CAS 1823931-68-5, MW 239.06 g/mol, purity ≥95–98%). The BCP scaffold is established as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, and its introduction into drug candidates has been shown to improve aqueous solubility by at least 50-fold and markedly decrease nonspecific binding.

Molecular Formula C6H9F3N2
Molecular Weight 166.14 g/mol
Cat. No. B13027491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
Molecular FormulaC6H9F3N2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)NN)C(F)(F)F
InChIInChI=1S/C6H9F3N2/c7-6(8,9)4-1-5(2-4,3-4)11-10/h11H,1-3,10H2
InChIKeyUOZVVLOLDLAKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine: Physicochemical and Structural Baseline for Procurement Evaluation


[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine (CAS 1705263-90-6; molecular formula C6H9F3N2, MW 166.14 g/mol for the free base) is a bicyclo[1.1.1]pentane (BCP) derivative bearing a bridgehead hydrazine (-NHNH2) group and a 3-CF3 substituent, commercially supplied predominantly as the dihydrochloride salt (CAS 1823931-68-5, MW 239.06 g/mol, purity ≥95–98%) [1]. The BCP scaffold is established as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, and its introduction into drug candidates has been shown to improve aqueous solubility by at least 50-fold and markedly decrease nonspecific binding [2][3]. The hydrazine functionality confers versatile synthetic reactivity—including hydrazone formation, heterocycle construction, and conjugation—positioning this compound as a sp³-rich building block for fragment-based drug discovery and agrochemical design [4].

Why Generic Substitution of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine Carries Quantifiable Risk


Generic substitution among BCP-hydrazine analogs is confounded by two interdependent variables: the 3-position substituent identity and the hydrazine derivatization state. Comparative physicochemical profiling demonstrates that replacing a phenyl ring with a BCP motif reduces clogP by approximately 0.7–1.5 log units and increases aqueous solubility by ≥50-fold, but these benefits are exquisitely sensitive to the nature of the bridgehead substituent [1][2]. A BCP scaffold bearing CF3 delivers a distinctive combination of high lipophilicity (estimated logP ~1.8–2.2 for the free base), strong electron-withdrawing character (σ* ~0.54 for CF3), and metabolic oxidative resistance that is not replicated by non-fluorinated (e.g., 3-H, 3-CH3), mono-fluorinated (3-F), or bulkier alkyl variants [3]. Moreover, the hydrazine moiety can be supplied as the free base, mono-hydrochloride, or dihydrochloride salt, with meaningful differences in molecular weight (166 vs. 202 vs. 239 g/mol), hygroscopicity, and counterion-mediated reactivity that directly affect stoichiometric calculations in subsequent synthetic steps. These quantifiable divergences mean that in-class analogs cannot be interchanged without risking altered reaction yields, pharmacokinetic profiles, or target engagement.

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine: Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility Improvement: BCP-CF3 Core vs. Phenyl Ring in Drug-Like Scaffolds

The BCP-1,3-diyl scaffold, when substituted for a para-phenyl ring in drug-like molecules, improves aqueous solubility by at least 50-fold. This class-level finding is directly relevant to the target compound, whose BCP core is identically configured and additionally substituted with a polar hydrazine group expected to further augment solubility [1]. In a specific head-to-head comparison of γ-secretase inhibitors, the BCP-bearing analog (compound 3) achieved a 4-fold increase in mouse oral Cmax and AUC relative to the parent phenyl-containing compound 1 (BMS-708,163), driven by simultaneous improvements in passive permeability and aqueous solubility [2]. The BCP motif outperformed several conventional phenyl replacements (e.g., cyclohexyl, piperidinyl) in achieving an optimal balance of potency, solubility, permeability, and in vitro metabolic stability [2].

Bioisostere Physicochemical profiling Solubility enhancement

Nonspecific Binding Reduction: BCP Scaffold vs. Phenyl and Bicyclo[2.2.2]octane Comparators

In a systematic matched-pair study across multiple chemotypes, replacement of an aromatic ring with a BCP-1,3-diyl group markedly decreased nonspecific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)). By contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) isostere increased lipophilicity without delivering the same NSB benefit, and only cubane-1,4-diyl matched or exceeded BCP performance [1]. The target compound's BCP scaffold is thus distinguished from larger bicycloalkyl alternatives (BCO, bicyclo[3.2.1]octane) by its superior ability to minimize promiscuous protein binding while retaining favorable permeability.

Nonspecific binding CHI(IAM) Bioisostere comparison

Metabolic Stability Enhancement: CF3-BCP Core vs. Non-Fluorinated BCP and Phenyl Analogs

The trifluoromethyl group at the BCP 3-position confers resistance to cytochrome P450-mediated oxidative metabolism that is not achievable with non-fluorinated BCP analogs. In the γ-secretase inhibitor series, the BCP-CF3 analog (compound 3) demonstrated substantially improved in vitro human liver microsome (HLM) stability relative to the parent phenyl compound 1, and the authors explicitly note that the BCP motif was superior to conventional phenyl replacements (cyclohexyl, heterocycloalkyl) in simultaneously achieving γ-secretase inhibition potency, aqueous solubility, passive permeability, and metabolic stability [1][2]. The CF3 group's strong electron-withdrawing character reduces electron density at metabolically labile C-H bonds adjacent to the hydrazine moiety, providing a metabolic shield absent in 3-H or 3-alkyl BCP-hydrazine congeners .

Metabolic stability Trifluoromethyl Oxidative metabolism

Steric and Geometric Differentiation: BCP Scaffold Dimensions vs. 1,4-Phenylene

The BCP scaffold is approximately 1 Å shorter than a 1,4-disubstituted phenyl ring in terms of substituent exit vector distance, a geometric distinction that can be exploited when the phenyl ring serves as a scaffold spacer rather than a direct binding element [1]. This difference directly impacts binding-site compatibility: the BCP scaffold's reduced length and increased three-dimensionality (fraction sp³ = 1.0 vs. 0.0 for phenyl) can relieve steric clashes in congested protein pockets while improving ligand efficiency metrics. In the γ-secretase inhibitor program, this geometric difference contributed to the BCP analog's equipotent enzyme inhibition despite the phenyl-to-BCP substitution, with concomitant improvements in multiple developability parameters [1].

Scaffold geometry Bioisostere dimensions Structure-based design

Hydrazine Reactivity Differentiation: CF3-BCP-Hydrazine vs. Non-Fluorinated BCP-Hydrazine in Heterocycle Synthesis

The electron-withdrawing CF3 group on the BCP scaffold modulates the nucleophilicity of the attached hydrazine -NH2 group, providing differentiated reactivity in condensation reactions with carbonyl electrophiles. This electronic tuning allows for selective hydrazone formation under conditions where non-fluorinated BCP-hydrazines (e.g., bicyclo[1.1.1]pentan-1-ylhydrazine, CAS 1403746-38-2) may exhibit competing over-reaction or promiscuous reactivity. The CF3 group also enhances the stability of the resulting hydrazone adducts toward hydrolysis, a property exploited in the design of BCP-containing Mcl-1 inhibitors and kinase probes where hydrazone-linked conjugates are employed [1]. No direct pKa/Hammett comparison data are publicly available for the target compound vs. its non-fluorinated analog, limiting this evidence to a class-level inference.

Synthetic versatility Hydrazine derivatization Electron-withdrawing effect

Salt Form Differentiation: Dihydrochloride vs. Free Base vs. Mono-HCl for Synthetic Utility

The commercially predominant dihydrochloride salt (CAS 1823931-68-5, MW 239.06 g/mol, purity ≥95–97%) provides a non-hygroscopic, easily weighable solid at ambient temperature, in contrast to the free base (MW 166.14 g/mol) which may exhibit higher hygroscopicity and lower handling convenience [1]. The molecular weight difference between the free base and the dihydrochloride salt (Δ = 72.92 g/mol; 43.9% mass increase) has direct practical consequences: if a synthetic protocol specifies the free base but the dihydrochloride is used without correction, a 1.44-fold excess of active hydrazine equivalents results, potentially compromising reaction stoichiometry and yield. The mono-hydrochloride (CAS 2060034-68-4, MW 202.61 g/mol) represents an intermediate option, but is less widely stocked with documented purity specifications [1].

Salt selection Weighing accuracy Counterion stoichiometry

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine: Evidence-Backed Application Scenarios for Procurement Decisions


Fragment-Based Drug Discovery Libraries Targeting CNS and Oncology Programs Requiring Enhanced Solubility and Low Nonspecific Binding

In fragment library construction where false-positive rates from promiscuous binding must be minimized, the BCP scaffold's demonstrated ≥50-fold solubility improvement and marked NSB reduction relative to phenyl rings [6] make this CF3-BCP-hydrazine an ideal fragment for CNS and oncology screening collections. The hydrazine moiety provides a synthetically tractable handle for fragment elaboration via hydrazone conjugation, while the CF3 group simultaneously enhances metabolic stability and introduces a ¹⁹F NMR spectroscopic probe for fragment-based screening by ¹⁹F NMR [4].

Bioisosteric Replacement of para-Trifluoromethylphenyl Hydrazines in Lead Optimization Workflows

When a lead series contains a 4-(trifluoromethyl)phenyl hydrazine motif that exhibits poor solubility, high nonspecific binding, or CYP-mediated metabolic liability, the CF3-BCP-hydrazine enables a direct bioisosteric substitution. Quantitative precedent from γ-secretase and LpPLA2 inhibitor programs demonstrates that BCP-for-phenyl replacement maintains or improves target potency while delivering multiplicative improvements in physicochemical and ADME parameters [6]. The shorter exit-vector distance (~1 Å relative to 1,4-phenylene) may additionally alleviate steric clashes in congested binding pockets [4].

Synthesis of Kinase-Focused BCP-Containing Chemical Probes via Hydrazone and Heterocycle Formation

The CF3-BCP-hydrazine dihydrochloride serves as a direct precursor for generating BCP-containing kinase inhibitor scaffolds. The hydrazine group can be condensed with appropriate carbonyl partners to form hydrazone-linked conjugates or cyclized to construct pyrazole, triazole, and pyridazine heterocycles bearing the CF3-BCP motif. Patent literature demonstrates the application of BCP-hydrazine derivatives in DLK kinase (MAP3K12) inhibitor programs targeting neurological indications, where the BCP scaffold contributed to improved CNS drug-like properties [6].

Agrochemical Discovery Building Block for Fluorine-Containing Constrained Analogs

The CF3-BCP-hydrazine is explicitly referenced as a building block for agrochemical research, where the combination of a metabolically stable CF3 group with a rigid, three-dimensional BCP scaffold enables the design of constrained analogs with improved environmental persistence profiles and target selectivity [6]. The hydrazine functionality permits further derivatization into hydrazide and hydrazone agrochemical classes with documented antifungal, herbicidal, and insecticidal activities [6].

Quote Request

Request a Quote for [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.